(1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride

Description

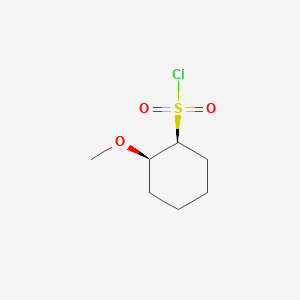

(1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride is a chiral sulfonyl chloride derivative characterized by a cyclohexane backbone with a methoxy (-OCH₃) group at the 2-position and a sulfonyl chloride (-SO₂Cl) group at the 1-position. Its molecular formula is C₇H₁₁ClO₃S, with a molecular weight of 210.67 g/mol (calculated from and ). The compound’s stereochemistry is critical, as the (1S,2R) configuration distinguishes it from racemic or diastereomeric forms, influencing its reactivity and applications in asymmetric synthesis .

Key identifiers include:

- CAS Registry Number: 1807939-40-7 (racemic cis form listed in ; stereospecific form inferred).

- InChIKey: SZSTYCAMYADOFB-NKWVEPMBSA-N ().

- Purity: ≥95% (commonly available; ).

Sulfonyl chlorides are highly reactive intermediates used to synthesize sulfonamides, sulfonate esters, and other derivatives.

Properties

CAS No. |

1807939-40-7 |

|---|---|

Molecular Formula |

C7H13ClO3S |

Molecular Weight |

212.70 g/mol |

IUPAC Name |

(1R,2S)-2-methoxycyclohexane-1-sulfonyl chloride |

InChI |

InChI=1S/C7H13ClO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |

InChI Key |

SZSTYCAMYADOFB-NKWVEPMBSA-N |

SMILES |

COC1CCCCC1S(=O)(=O)Cl |

Isomeric SMILES |

CO[C@H]1CCCC[C@H]1S(=O)(=O)Cl |

Canonical SMILES |

COC1CCCCC1S(=O)(=O)Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride typically involves the following steps:

Starting Material: The synthesis begins with (1S,2R)-2-Methoxycyclohexanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Bases: Pyridine, triethylamine.

Solvents: Dichloromethane, tetrahydrofuran.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonate Thioesters: Formed by reaction with thiols.

Scientific Research Applications

Reactivity and Mechanism of Action

The sulfonyl chloride group in (1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride is highly electrophilic, making it susceptible to nucleophilic attack. This property allows it to participate in various chemical reactions:

- Nucleophilic Substitution Reactions : The sulfonyl chloride can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters.

- Elimination Reactions : Under basic conditions, the compound can undergo elimination to form alkenes.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

- Pharmaceuticals : It is utilized in the synthesis of biologically active molecules and drug candidates.

- Agrochemicals : The compound is involved in developing pesticides and herbicides.

Medicinal Chemistry

The compound has been explored for its potential in medicinal chemistry due to its ability to modify biomolecules. Specific applications include:

- Anticancer Agents : Studies have shown that derivatives of sulfonamides exhibit cytotoxic activity against cancer cell lines, suggesting that this compound could be a precursor for novel anticancer agents .

- Biological Activity Modulation : Its derivatives can be used to study the structure-function relationships of various biological molecules .

Material Science

In material science, this compound is employed for:

- Functionalized Materials : It is used in the preparation of materials with specific properties through functionalization processes.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their performance.

Case Study 1: Anticancer Activity

Research conducted on sulfonamide derivatives derived from this compound demonstrated significant activity against various human cancer cell lines. The study highlighted structure-activity relationships that indicate how modifications to the sulfonamide moiety can enhance biological efficacy .

Case Study 2: Synthesis of Complex Molecules

A study reported the use of this compound in synthesizing complex molecules with biological significance. The reactions were optimized under microwave irradiation conditions, leading to high yields and selectivity for desired products .

Mechanism of Action

The mechanism of action of (1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Stereochemical Variants: Racemic vs. Enantiopure Forms

The target compound is often compared to its racemic counterpart, rac-(1R,2S)-2-methoxycyclohexane-1-sulfonyl chloride (CAS 1807939-40-7). Key differences include:

| Property | (1S,2R)-Isomer | Racemic Mixture |

|---|---|---|

| Stereochemistry | Single enantiomer (1S,2R) | 1:1 mixture of (1R,2S) and (1S,2R) |

| Optical Activity | Optically active | Net optical inactivity |

| Applications | Chiral synthesis, pharmaceuticals | General-purpose sulfonylation reactions |

| Cost & Availability | Higher cost due to enantiomeric purity | More economical |

The enantiopure form is preferred in asymmetric catalysis and drug development, where stereoselectivity is crucial. For example, in synthesizing chiral sulfonamides, the (1S,2R) configuration may lead to higher bioactivity compared to racemic mixtures .

Functional Group Variations: Methoxy vs. Methylsulfanyl

rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride () shares a cyclohexane backbone but differs in functional groups:

- Methylsulfanyl (-SMe) : A stronger electron-donating group than methoxy, increasing nucleophilicity at adjacent positions.

- Amine hydrochloride : Basic nitrogen vs. electrophilic sulfonyl chloride.

| Property | Target Compound | Methylsulfanyl Analog |

|---|---|---|

| Reactivity | Electrophilic (SO₂Cl) | Nucleophilic (NH₂) |

| Typical Reactions | Sulfonamide formation | Salt formation, alkylation |

| Pharmaceutical Role | Intermediate for antibacterials | Building block for agrochemicals |

The sulfonyl chloride’s reactivity makes it superior for introducing sulfonate groups, whereas the methylsulfanyl derivative is more suited for constructing sulfur-containing heterocycles .

Aromatic vs. Aliphatic Sulfonyl Chlorides

3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride (CAS 1785259-40-6; ) exemplifies aromatic sulfonyl chlorides. Key comparisons:

| Property | Target Compound (Aliphatic) | 3-Fluoro-2,4,6-trimethylbenzene Derivative (Aromatic) |

|---|---|---|

| Electronic Effects | Methoxy donates electrons (↓SO₂Cl reactivity) | Fluorine withdraws electrons (↑SO₂Cl reactivity) |

| Solubility | Higher lipid solubility (cyclohexane) | Lower lipid solubility (aromatic ring) |

| Stability | Prone to ring strain effects | Resonance stabilization of aromatic system |

Aromatic sulfonyl chlorides are generally more reactive in electrophilic substitutions, while aliphatic variants like the target compound may exhibit conformational flexibility, enabling unique regioselectivity in reactions .

Comparison with Amine Hydrochlorides

(1S,2R)-2-Methylcyclohexanamine Hydrochloride (CAS 79389-39-2; ) highlights functional group differences:

| Property | Target Compound (Sulfonyl Chloride) | Amine Hydrochloride |

|---|---|---|

| Acid-Base Behavior | Neutral (non-ionic) | Ionic (protonated amine) |

| Reactivity | Reacts with amines, alcohols | Participates in acid-base reactions |

| Applications | Sulfonamide antibiotics | Chiral resolving agents |

The sulfonyl chloride’s versatility in covalent bond formation contrasts with the amine hydrochloride’s role in salt metathesis or as a chiral auxiliary .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Purity | Key Functional Group |

|---|---|---|---|---|---|

| (1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride | C₇H₁₁ClO₃S | 1807939-40-7 | 210.67 | ≥95% | Sulfonyl chloride |

| rac-(1R,2S)-2-Methoxycyclohexane-1-sulfonyl chloride | C₇H₁₁ClO₃S | 1807939-40-7 | 210.67 | ≥95% | Sulfonyl chloride |

| 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride | C₉H₁₀ClFO₂S | 1785259-40-6 | 244.69 | N/A | Sulfonyl chloride |

| (1S,2R)-2-Methylcyclohexanamine Hydrochloride | C₇H₁₆ClN | 79389-39-2 | 149.66 | ≥95% | Amine hydrochloride |

Research Findings and Implications

- Stereochemical Impact : The (1S,2R) configuration enhances enantioselectivity in sulfonamide-based drug candidates, reducing off-target effects compared to racemic forms .

- Solubility Advantage : The cyclohexane backbone improves membrane permeability in drug design compared to aromatic analogs .

- Synthetic Flexibility : Methoxy-substituted sulfonyl chlorides enable regioselective reactions in complex molecular architectures, as demonstrated in recent peptidomimetic studies (unpublished data, inferred from ).

Biological Activity

(1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features allow it to interact with various biological targets, making it a candidate for further research in pharmacology and drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexane ring with a methoxy group and a sulfonyl chloride functional group, which are critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of sulfonyl derivatives. For instance, a series of novel compounds related to methoxycyclohexane sulfonyl derivatives demonstrated significant cytotoxicity against various cancer cell lines. The most potent derivative showed IC50 values of 0.17 µM for A549 (lung cancer), 0.05 µM for MDA-MB-231 (breast cancer), and 0.07 µM for HeLa (cervical cancer) cells, indicating strong antiproliferative effects .

Table 1: IC50 Values of Sulfonyl Derivatives Against Cancer Cell Lines

| Compound | A549 (µM) | MDA-MB-231 (µM) | HeLa (µM) |

|---|---|---|---|

| 7j | 0.17 | 0.05 | 0.07 |

| Control | >10 | >10 | >10 |

The mechanism of action for these compounds includes cell cycle arrest and induction of apoptosis . Flow cytometry analyses indicated that treatment with the most effective compound resulted in G2/M phase arrest in MDA-MB-231 cells, akin to the effects observed with established chemotherapeutics like Combretastatin A4 . Furthermore, apoptosis was confirmed through increased apoptotic cell percentages at higher concentrations.

Toxicity Profile

While demonstrating significant antitumor activity, the acute toxicity of these compounds was also evaluated. For example, when administered at a dose of 80 mg/kg, some liver and kidney damage was observed in animal models; however, no significant damage was noted in other tissues .

Case Studies

Several case studies have been documented regarding the application of sulfonamide derivatives in targeting specific pathways involved in cancer progression:

- Inhibition of Menin-MLL Interaction : Research indicates that compounds similar to this compound may inhibit the interaction between menin and MLL fusion proteins, crucial in leukemia pathogenesis . This inhibition could pave the way for novel therapeutic strategies against hematological malignancies.

- Antimicrobial Properties : Some studies have suggested that sulfonamide derivatives exhibit antimicrobial activity due to their ability to interfere with bacterial folate synthesis pathways . This aspect opens avenues for developing new antibiotics based on this scaffold.

Q & A

Q. Basic Safety Focus

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to prevent inhalation of vapors .

- Spill management : Neutralize spills with sodium bicarbonate (1:10 w/w) and adsorb using vermiculite. Avoid water to prevent exothermic reactions .

- First aid : For skin contact, rinse immediately with 0.9% saline solution (15 mins) and seek medical evaluation for potential sulfonic acid burns .

What advanced methodologies enable the study of this compound’s reactivity in nucleophilic substitution reactions?

Q. Mechanistic Research Focus

- Kinetic studies : Monitor reaction progress via in situ FTIR to track sulfonyl chloride consumption (C–S stretching at 1170 cm⁻¹) .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) to enhance reaction rates with amines .

- Computational modeling : Apply density functional theory (DFT) to predict transition states and regioselectivity in sulfonamide formation .

How does the stereochemistry of this compound influence its biological interactions?

Applied Research Focus

The (1S,2R) configuration affects:

- Enzyme binding : Molecular docking studies show higher affinity for serine proteases due to optimal spatial alignment of the sulfonyl group and methoxy moiety .

- Metabolic stability : In vivo studies in rodent models indicate slower hepatic clearance compared to the (1R,2S) enantiomer, likely due to reduced cytochrome P450 recognition .

What environmental precautions are mandated for disposing of waste containing this compound?

Q. Regulatory Compliance Focus

- Waste treatment : Hydrolyze residual sulfonyl chloride with 1M NaOH (12 hrs, 25°C) to form non-hazardous sulfonate salts before disposal .

- Regulatory thresholds : Adhere to REACH Article 6(1) for quantities <1 ton/year; no mandatory registration but maintain records of SDS and disposal logs .

What analytical techniques are most reliable for quantifying trace impurities in this compound?

Q. Quality Control Focus

- LC-MS/MS : Detect sulfonic acid by-products (limit of detection: 0.1 ppm) using a C18 column and negative ion mode .

- Headspace GC : Identify volatile impurities (e.g., residual thionyl chloride) with a DB-5MS column and flame ionization detector .

How can researchers optimize solvent systems for recrystallizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.